molecular formula C14H11NO5 B6320478 4-(4-Methoxycarbonylphenyl)-2-nitrophenol CAS No. 1261923-83-4

4-(4-Methoxycarbonylphenyl)-2-nitrophenol

Cat. No.: B6320478
CAS No.: 1261923-83-4
M. Wt: 273.24 g/mol
InChI Key: MTJLETUVQXSDMR-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonylphenyl)-2-nitrophenol is an organic compound that features a nitro group and a methoxycarbonyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxycarbonylphenyl)-2-nitrophenol typically involves multiple steps. One common method starts with the nitration of 4-methoxycarbonylphenol to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycarbonylphenyl)-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(4-Methoxycarbonylphenyl)-2-aminophenol.

    Substitution: Various esters or ethers depending on the substituents introduced.

    Oxidation: Compounds with additional functional groups such as carboxylic acids or quinones.

Scientific Research Applications

4-(4-Methoxycarbonylphenyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxycarbonylphenyl)-2-nitrophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

4-(4-Methoxycarbonylphenyl)-2-nitrophenol is unique due to the presence of both a nitro group and a methoxycarbonyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(18)19/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJLETUVQXSDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594391
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-83-4
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated nitric acid (1.8 ml) was carefully added to a cooled suspension (5-10° C.) of phenol 27 (2.0 mg, 8.8 mmol) in 60 ml of glacial acetic acid. The reaction mixture was stirred for one hour and was then allowed to warm to room temperature and stirred for an additional 30 minutes. Water was added (50 ml) and the reaction mixture was cooled, filtered, and washed with water to yield a yellow powder. The crude product was purified via flash chromatography through a small pad of silica gel with elutions of 80/20 and 50/50 (Hex/EtOAc), respectively. Evaporation of the solvent yielded 2.23 g (93%) of a bright yellow solid.
Quantity
1.8 mL
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reactant
Reaction Step One
Quantity
2 mg
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reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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